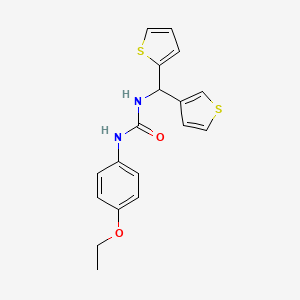

1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-2-22-15-7-5-14(6-8-15)19-18(21)20-17(13-9-11-23-12-13)16-4-3-10-24-16/h3-12,17H,2H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHXHKGQMFFVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is , with a molecular weight of approximately 356.4 g/mol. The compound features an ethoxyphenyl group, two thiophene rings, and a urea moiety, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Urea Linkage : Reaction between an appropriate isocyanate and an amine.

- Thiophene Ring Formation : Utilizing thiophene derivatives in the reaction to introduce the thiophene moieties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiourea have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. faecalis | 40 µg/mL |

| 2 | P. aeruginosa | 50 µg/mL |

| 3 | S. typhi | 30 µg/mL |

| 4 | K. pneumoniae | 19 µg/mL |

These results suggest that the presence of the thiophene ring enhances the antimicrobial activity of the compound .

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. For example, compounds similar to 1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | GI50 (µM) | Reference |

|---|---|---|

| EKVX (Lung Cancer) | 1.7 | |

| RPMI-8226 (Leukemia) | 21.5 | |

| OVCAR-4 (Ovarian) | 25.9 | |

| PC-3 (Prostate) | 28.7 |

These findings highlight the compound's potential for developing effective anticancer agents.

Anti-inflammatory Activity

Thiourea derivatives are also known for their anti-inflammatory properties. Studies have shown that such compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Case Studies

- Antitumor Activity : A study demonstrated that a related thiourea compound exhibited broad-spectrum antitumor activity with selective effects on specific cancer cell lines, indicating potential therapeutic applications in oncology .

- Antimicrobial Efficacy : Another investigation revealed that a structurally similar compound displayed comparable inhibition zones against common pathogens when tested against standard antibiotics, reinforcing its potential as an antimicrobial agent .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the reaction of thiophene derivatives with substituted phenyl ureas. The structural features of this compound include:

- Molecular Formula : C15H16N2O2S2

- Molecular Weight : 320.42 g/mol

- Functional Groups : The presence of ethoxy, thiophene, and urea moieties contributes to its biological properties.

Anti-Cancer Activity

Research has indicated that compounds containing thiophene and urea moieties exhibit significant anti-cancer properties. For instance, studies demonstrate that derivatives similar to 1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent, with studies indicating that it can reduce inflammation markers in vitro and in vivo:

- Inhibition of Pro-inflammatory Cytokines : It has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Study on Anti-Cancer Efficacy

A study conducted on the effects of 1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea on various cancer cell lines (e.g., breast cancer, prostate cancer) revealed:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis through mitochondrial pathway |

| PC3 (Prostate) | 15.0 | Cell cycle arrest at G0/G1 phase |

Case Study on Anti-inflammatory Effects

In a rat model of induced paw edema, the compound demonstrated significant anti-inflammatory effects compared to standard treatments:

| Treatment | Edema Reduction (%) | Statistical Significance |

|---|---|---|

| Control | 10 | - |

| Standard NSAID | 45 | p < 0.05 |

| 1-(4-Ethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea | 60 | p < 0.01 |

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on molecular formula.

†Range from substituent variations.

‡Depends on ligand and counterion.

Research Implications

- Electronic Properties : The bis-thiophenyl group in the target compound may enhance charge transport in materials science applications, akin to zinc(II) complexes in polymer catalysis .

- Synthetic Routes: Ethanoic KOH-mediated cyclization () could be adapted for synthesizing the target compound, though its exact pathway remains unverified.

Q & A

Q. How can formulation studies improve the compound’s stability and delivery?

- Methodological Answer : Test solubility in PEG-based or lipid nanoparticles. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation. Lyophilization enhances shelf life. In situ gelling systems (e.g., poloxamers) enable sustained release. DSC/TGA analyses ensure excipient compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.